molecular formula C11H14FNO B1316439 4-(3-Fluorophenyl)piperidin-4-ol CAS No. 80119-54-6

4-(3-Fluorophenyl)piperidin-4-ol

Cat. No.: B1316439
CAS No.: 80119-54-6
M. Wt: 195.23 g/mol
InChI Key: XFSVMZMGUSRBJJ-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Biochemical Analysis

Biochemical Properties

4-(3-Fluorophenyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with several key enzymes and proteins, including the chemokine receptor CCR5. The interaction with CCR5 is particularly noteworthy as it involves a strong salt-bridge interaction between the basic nitrogen atom of the piperidine ring and the receptor. Additionally, the presence of lipophilic groups in this compound enhances its binding affinity to the receptor .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CCR5 can inhibit the entry of HIV-1 into host cells, thereby preventing viral replication. Furthermore, this compound has been observed to affect the expression of genes involved in immune response and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit CCR5 is a result of its binding to the receptor’s active site, which blocks the receptor’s interaction with its natural ligands. This inhibition prevents the downstream signaling events necessary for HIV-1 entry into cells. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can maintain its inhibitory effects on CCR5 and other targets, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 without causing significant toxicity. At higher doses, some adverse effects have been observed, including potential toxicity to liver and kidney tissues. These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites for excretion. This metabolic process can influence the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help facilitate the compound’s localization to target sites, such as the CCR5 receptor on immune cells. The distribution of this compound can also be influenced by its lipophilicity, which affects its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with surface receptors like CCR5. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Preparation Methods

The synthesis of 4-(3-Fluorophenyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of piperidine derivatives using palladium and rhodium catalysts . This process typically includes the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step. Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.

Chemical Reactions Analysis

4-(3-Fluorophenyl)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

4-(3-Fluorophenyl)piperidin-4-ol can be compared with other piperidine derivatives, such as 1-(4-fluorobenzyl)piperidin-4-yl and 4-(3,4-dichlorobenzyl)piperidin-4-yl . These compounds share a similar piperidine core structure but differ in their substituents, which can influence their chemical properties and biological activities. The presence of the fluorophenyl group in this compound makes it unique and may contribute to its specific interactions and applications.

Properties

IUPAC Name

4-(3-fluorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSVMZMGUSRBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509286
Record name 4-(3-Fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80119-54-6
Record name 4-(3-Fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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